([ring-D5]Phe3)-Octreotide Acetate
Overview
Description
([ring-D5]Phe3)-Octreotide Acetate is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to mimic the natural hormone’s inhibitory effects on the secretion of several other hormones, including growth hormone, glucagon, and insulin. The inclusion of deuterium in the phenylalanine residue enhances its stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([ring-D5]Phe3)-Octreotide Acetate involves multiple steps, starting from the preparation of the deuterated phenylalanine derivative. The key steps include:
Deuteration of Phenylalanine: The phenylalanine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Peptide Synthesis: The deuterated phenylalanine is incorporated into the octreotide peptide sequence using solid-phase peptide synthesis (SPPS). This involves the stepwise addition of protected amino acids to a resin-bound peptide chain.
Cleavage and Deprotection: The fully assembled peptide is cleaved from the resin and deprotected to yield the crude ([ring-D5]Phe3)-Octreotide.
Acetylation: The crude peptide is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale SPPS: Automated peptide synthesizers are used to scale up the solid-phase peptide synthesis.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.
Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
([ring-D5]Phe3)-Octreotide Acetate undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The acetate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide-containing peptide.
Reduction: Peptide with reduced thiol groups.
Substitution: Peptide with different acyl groups.
Scientific Research Applications
([ring-D5]Phe3)-Octreotide Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Employed in studies of hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating hormone-related disorders such as acromegaly and neuroendocrine tumors.
Industry: Utilized in the development of diagnostic imaging agents and radiopharmaceuticals.
Mechanism of Action
([ring-D5]Phe3)-Octreotide Acetate exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones, including growth hormone, glucagon, and insulin. The compound’s mechanism involves:
Receptor Binding: High affinity binding to SSTRs, particularly SSTR2 and SSTR5.
Signal Transduction: Activation of G-protein coupled receptor pathways, leading to inhibition of adenylate cyclase and reduction in cyclic AMP levels.
Cellular Effects: Decreased hormone secretion and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Octreotide: The non-deuterated version of ([ring-D5]Phe3)-Octreotide Acetate.
Lanreotide: Another somatostatin analog with a similar mechanism of action.
Pasireotide: A somatostatin analog with a broader receptor binding profile.
Uniqueness
This compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and bioavailability compared to its non-deuterated counterparts. This modification potentially leads to improved therapeutic efficacy and reduced dosing frequency.
Properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O10S2.C2H4O2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41;1-2(3)4/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64);1H3,(H,3,4)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+;/m1./s1/i4D,7D,8D,15D,16D; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEJFZYLWPSJOV-RQANEZAXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O.CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)N[C@H](CO)[C@@H](C)O)[C@@H](C)O)CCCCN)CC4=CNC5=CC=CC=C54)[2H])[2H].CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H70N10O12S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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